Montipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montipyridine is a complex organic compound with a unique structure that includes a pyridinium ion, a methoxy group, and a non-8-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Montipyridine typically involves a series of organic reactions. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with a non-8-enyl halide in the presence of a base to form the pyridinium ion. The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide. The final step involves the esterification of the pyridinium ion with acetic acid or its derivatives under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Montipyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The non-8-enyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted non-8-enyl derivatives.
Scientific Research Applications
Montipyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Montipyridine involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with nucleic acids and proteins, potentially disrupting their normal function. The methoxy group and non-8-enyl chain can also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Comparison with Similar Compounds
Montipyridine can be compared with other similar compounds, such as:
2-(4-Methoxy-2-nonylpyridin-1-ium-1-yl)acetate: Lacks the double bond in the non-8-enyl chain.
2-(4-Hydroxy-2-non-8-enylpyridin-1-ium-1-yl)acetate: Contains a hydroxyl group instead of a methoxy group.
2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)propionate: Contains a propionate ester instead of an acetate ester.
These compounds share similar structural features but differ in their functional groups and chain length, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3 |
InChI Key |
ZIWFPGDHJIFGNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=[N+](C=C1)CC(=O)[O-])CCCCCCCC=C |
Synonyms |
montipyridine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.